4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine
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Overview
Description
4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a methoxy-methyl group attached to a dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine typically involves multiple steps. One common method includes the reaction of 2,5-dimethylphenylmethanol with piperidine in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with methanesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(2,5-Dimethylphenyl)methoxy]methyl}-4-(methanesulfonyl)piperazine
- 4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methylsulfonyl)pyrrolidine
Uniqueness
4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of a methanesulfonyl group and a methoxy-methyl group attached to a dimethylphenyl moiety sets it apart from other similar compounds .
Properties
CAS No. |
647037-03-4 |
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Molecular Formula |
C16H25NO3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[(2,5-dimethylphenyl)methoxymethyl]-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C16H25NO3S/c1-13-4-5-14(2)16(10-13)12-20-11-15-6-8-17(9-7-15)21(3,18)19/h4-5,10,15H,6-9,11-12H2,1-3H3 |
InChI Key |
LEAMCDKBACGLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COCC2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
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